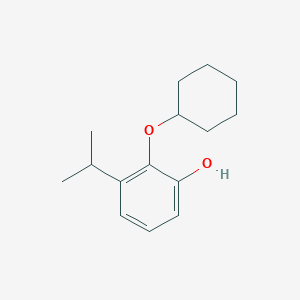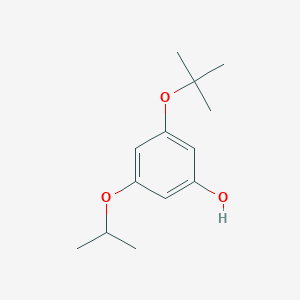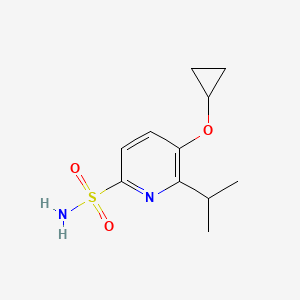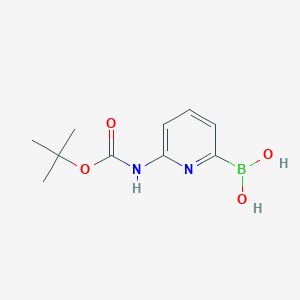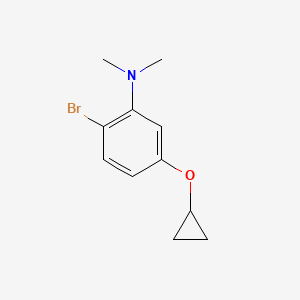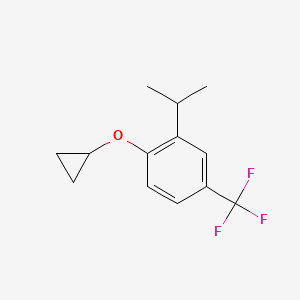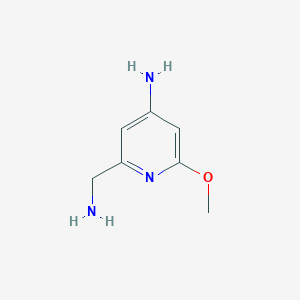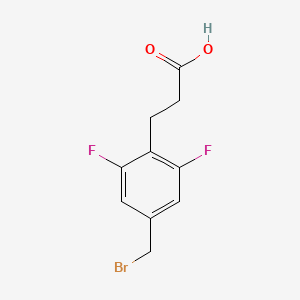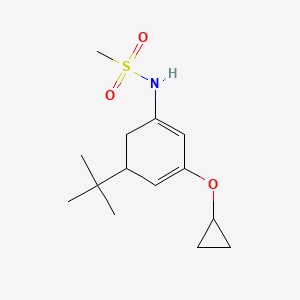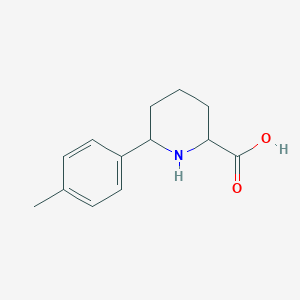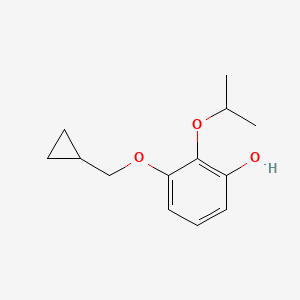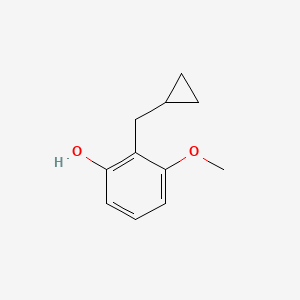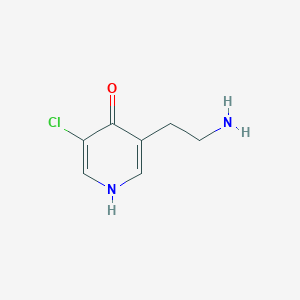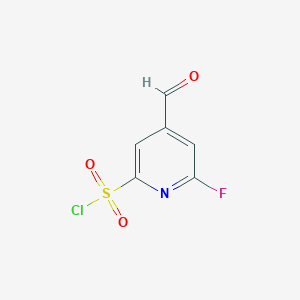
6-Fluoro-4-formylpyridine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-4-formylpyridine-2-sulfonyl chloride is a fluorinated pyridine derivative with the molecular formula C6H3ClFNO3S This compound is of interest due to its unique chemical properties, which include the presence of both a fluorine atom and a sulfonyl chloride group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-formylpyridine-2-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group onto a fluorinated pyridine precursor. One common method is the reaction of 6-fluoropyridine-2-sulfonyl chloride with formylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure the removal of impurities and obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-formylpyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The formyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols are commonly used under mild conditions to form sulfonamide or sulfonate derivatives.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the formyl group.
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution reactions with amines.
Carboxylic Acids: Resulting from the oxidation of the formyl group.
Scientific Research Applications
6-Fluoro-4-formylpyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives have potential therapeutic applications due to their biological activity.
Materials Science: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-formylpyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including the formation of sulfonamide and sulfonate derivatives. The fluorine atom on the pyridine ring also influences the compound’s reactivity by stabilizing intermediates and transition states through electron-withdrawing effects .
Comparison with Similar Compounds
Similar Compounds
6-Fluoropyridine-2-sulfonyl chloride: Lacks the formyl group but shares similar reactivity due to the presence of the sulfonyl chloride and fluorine substituents.
4-Formylpyridine-2-sulfonyl chloride: Contains the formyl and sulfonyl chloride groups but lacks the fluorine atom.
6-Chloro-4-formylpyridine-2-sulfonyl chloride: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
6-Fluoro-4-formylpyridine-2-sulfonyl chloride is unique due to the combination of the fluorine atom, formyl group, and sulfonyl chloride group on the pyridine ringThe presence of the fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes .
Properties
Molecular Formula |
C6H3ClFNO3S |
|---|---|
Molecular Weight |
223.61 g/mol |
IUPAC Name |
6-fluoro-4-formylpyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H3ClFNO3S/c7-13(11,12)6-2-4(3-10)1-5(8)9-6/h1-3H |
InChI Key |
YVNLSMJHMFRHNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1F)S(=O)(=O)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


